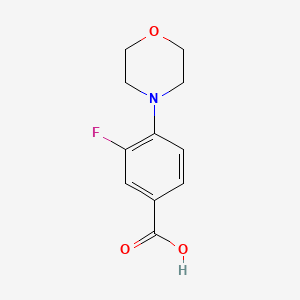

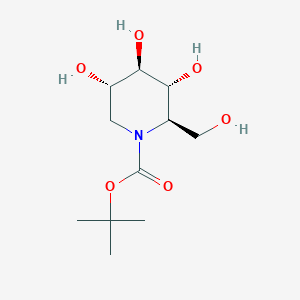

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound consists of multiple functional groups, including hydroxyl groups and a piperidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for this compound are not provided in the searched resources .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib and other related compounds, as demonstrated by the work of Kong et al. (2016), who synthesized an important intermediate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016). Similarly, it's a key intermediate in Vandetanib synthesis, as shown by Wang et al. (2015), who synthesized it from piperidin-4-ylmethanol (Wang et al., 2015).

Role in Anticancer Drug Synthesis

The compound is also an important intermediate for small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for a related compound, illustrating its potential in developing anticancer therapeutics (Zhang et al., 2018).

Structural and Crystallographic Studies

X-ray studies have been conducted to understand its structural properties better. Didierjean et al. (2004) conducted an X-ray study to reveal the axial orientation of the isobutyl side chain in a related compound, contributing to a deeper understanding of its structural characteristics (Didierjean et al., 2004).

Synthesis of Polyhydroxylated Piperidines

Ramalingam et al. (2012) reported an efficient synthesis of a common intermediate for various polyhydroxylated piperidines, demonstrating the compound's versatility in synthesizing complex structures (Ramalingam et al., 2012).

Mecanismo De Acción

N-BOC-1,5-IMINO-1,5-DIDEOXY-D-GLUCITOL, also known as tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate or N-Boc-1,5-imino-D-glucitol, is a compound of significant interest in the biomedical sector .

Target of Action

The compound operates as a potent inhibitor, selectively targeting enzymes implicated in the progression of various afflictions . The specific enzymes targeted by this compound are yet to be identified.

Mode of Action

The compound’s mode of action is primarily through its inhibitory effects on these enzymes . The exact mechanism of this inhibition and the resulting changes at the molecular level are still under investigation.

Pharmacokinetics

It is known that the compound is soluble in methanol and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH may affect the compound’s activity . Additionally, the compound’s solubility in methanol and water suggests that its action may be influenced by the solvent environment.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-BZNPZCIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565022 |

Source

|

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130539-12-7 |

Source

|

| Record name | tert-Butyl (2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)